Ombuoside: A Technical Guide to Natural Sources, Extraction, and Purification
Ombuoside: A Technical Guide to Natural Sources, Extraction, and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ombuoside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic applications, including antimicrobial and antioxidant activities. This technical guide provides an in-depth overview of the primary natural sources of Ombuoside, detailed methodologies for its extraction and purification, and an exploration of its known biological activities and associated signaling pathways. The information is presented to support research and development efforts in harnessing the potential of this natural compound.
Natural Sources of Ombuoside
Ombuoside is predominantly found in two key plant species:
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Gynostemma pentaphyllum : Also known as Jiaogulan, this perennial vine is a member of the cucumber family (Cucurbitaceae) and is native to Southern China, Japan, and other parts of Asia. It is often referred to as "Southern Ginseng" due to its rich composition of bioactive compounds, including flavonoids and saponins.[1][2]
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Stevia triflora : This species of flowering plant in the Asteraceae family is native to a region spanning from Mexico to Venezuela and Ecuador.[3] The aerial parts of Stevia triflora have been identified as a source of Ombuoside.[3]
Extraction Methodologies
The extraction of Ombuoside from its natural plant sources is a critical first step in its isolation and study. Various methods have been employed, ranging from conventional techniques to more advanced, efficient processes.
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction is a highly efficient method for extracting Ombuoside, offering reduced extraction times and solvent consumption compared to conventional methods.[1]
Experimental Protocol: MAE of Ombuoside from Gynostemma pentaphyllum
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Sample Preparation : The plant material (Gynostemma pentaphyllum) is dried to a constant weight at 60°C, powdered, and sieved.[1]
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Solvent : Anhydrous ethanol is commonly used as the extraction solvent.[1]
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Extraction Parameters : The powdered sample is placed in an extraction vessel with the solvent. The optimal conditions are determined by varying microwave power, irradiation time, and the solid-to-liquid ratio.
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Post-Extraction : Following irradiation, the extract is collected for further purification.
| Parameter | Optimized Value | Reference |
| Microwave Power | 800 W | [2] |
| Irradiation Time | 10 min | [2] |
| Solid-to-Liquid Ratio | 1:15 g/mL | [2] |
| Number of Extractions | 2 | [2] |
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of bioactive compounds. This method is known for its efficiency at lower temperatures, which helps in preserving thermolabile compounds.
General Experimental Protocol: UAE of Flavonoids
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Sample and Solvent : Powdered plant material is mixed with a suitable solvent (e.g., ethanol-water mixtures).
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Sonication : The mixture is subjected to ultrasonic waves at a specific frequency and power for a defined period.
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Separation : The extract is then separated from the solid plant material through filtration or centrifugation.
| Parameter | Typical Range for Flavonoid Extraction |
| Ethanol Concentration | 50-90% (v/v) |
| Solid-to-Liquid Ratio | 1:20 to 1:60 g/mL |
| Extraction Time | 10-50 min |
| Ultrasonic Power/Amplitude | 30-70% |
Conventional Solvent Extraction (Reflux)
Conventional solvent extraction, such as the reflux method, has been used for Ombuoside extraction but is generally less efficient, requiring longer extraction times and larger volumes of solvents.[1]
General Experimental Protocol: Reflux Extraction
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Setup : The powdered plant material and a suitable solvent are placed in a round-bottom flask connected to a condenser.
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Heating : The mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours.
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Cooling and Filtration : After the extraction period, the mixture is cooled, and the extract is filtered to remove the solid plant material.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction, primarily using carbon dioxide (CO2), is a green technology that offers high selectivity. For the extraction of polar compounds like flavonoids, a co-solvent such as ethanol is often required.
General Experimental Protocol: SFE of Flavonoids
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Sample Preparation : Dried and ground plant material is packed into an extraction vessel.
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Supercritical CO2 : Supercritical CO2, often mixed with a co-solvent like ethanol, is passed through the extraction vessel at a specific temperature and pressure.
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Separation : The pressure is reduced in a separator, causing the CO2 to return to a gaseous state and leaving behind the extracted compounds.
| Parameter | Typical Range for Flavonoid Extraction from Stevia |
| Pressure | 150-350 bar |
| Temperature | 40-80 °C |
| Co-solvent (Ethanol-water mixture) | 0-20% |
Purification Techniques
Following extraction, the crude extract containing Ombuoside requires purification to isolate the compound at a high purity level.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. It has been successfully applied for the purification of Ombuoside.[1][2]
Experimental Protocol: HSCCC Purification of Ombuoside
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Two-Phase Solvent System : A suitable two-phase solvent system is selected. For Ombuoside from Gynostemma pentaphyllum, a system composed of n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v) has been optimized.[2]
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Equilibration : The solvent system is thoroughly mixed and allowed to separate into two phases (upper and lower). The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.
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HSCCC Operation : The HSCCC column is first filled with the stationary phase. The sample, dissolved in a mixture of the two phases, is then injected. The mobile phase is pumped through the column at a specific flow rate, while the column rotates at a high speed.
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Fraction Collection : The effluent is monitored by a UV detector, and fractions corresponding to the Ombuoside peak are collected.
| Parameter | Optimized Value for Ombuoside Purification | Reference |
| Solvent System | n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v) | [2] |
| Revolution Speed | 850 rpm | [2] |
| Column Temperature | 20°C | [2] |
| Mobile Phase Flow Rate | 1.5 mL/min | [2] |
| Outcome | ||
| Purity | 96.7% | [2] |
| Recovery | 3.9 mg from 210 mg crude extract (containing 2.16% Ombuoside) | [2] |
Column Chromatography
Column chromatography is a traditional and widely used method for the purification of organic compounds based on their differential adsorption to a solid stationary phase.
General Experimental Protocol: Column Chromatography for Flavonoid Purification
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Column Packing : A glass column is packed with a slurry of a stationary phase (commonly silica gel) in a non-polar solvent.
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Sample Loading : The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the column.
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Elution : A mobile phase (eluent) is passed through the column. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
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Fraction Collection : Fractions are collected as the eluent exits the column and are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution purification technique that is often used as a final polishing step to obtain highly pure compounds.
General Experimental Protocol: Prep-HPLC for Flavonoid Purification
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Column : A preparative scale reversed-phase column (e.g., C18) is used.
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Mobile Phase : A mixture of solvents, such as methanol or acetonitrile and water (often with a small amount of acid like acetic or formic acid), is used as the mobile phase. The separation can be performed in isocratic or gradient mode.
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Injection and Detection : A larger volume of the concentrated sample solution is injected onto the column. The eluting compounds are detected by a UV detector.
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Fraction Collection : The fractions corresponding to the peak of the target compound are collected.
Biological Activities and Signaling Pathways
Ombuoside has demonstrated a range of biological activities, primarily as an antimicrobial and antioxidant agent.
Antimicrobial Activity
Ombuoside has shown moderate activity against several strains of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. The general mechanism of action for many flavonoids involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.
Antioxidant and Cytoprotective Activities
Ombuoside exhibits strong free radical scavenging activity. Its cytoprotective effects are mediated through the modulation of key signaling pathways involved in cellular stress responses.
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Inhibition of MAPK Pathway : Ombuoside has been shown to protect neuronal cells from L-DOPA-induced neurotoxicity by inhibiting the sustained phosphorylation of Extracellular Signal-regulated Kinases (ERK1/2) and c-Jun N-terminal Kinases (JNK1/2).[4] The MAPK signaling cascade is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis.
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Inhibition of Mitochondrial Apoptotic Pathway : In auditory cells, Ombuoside protects against cisplatin-induced ototoxicity by reducing the production of Reactive Oxygen Species (ROS) and inhibiting the mitochondrial apoptotic pathway.[4][5] This involves preventing the upregulation of pro-apoptotic proteins like Bax and Bak, and the release of cytochrome c.[4]
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Potential Modulation of Other Pathways : As a flavonoid, Ombuoside is likely to interact with other crucial signaling pathways:
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Nrf2 Pathway : Flavonoids are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes.
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NF-κB Pathway : The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of inflammation. Many flavonoids have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.
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PI3K/Akt Pathway : The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. Some flavonoids have been found to modulate this pathway, which has implications for cancer therapy.
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Visualized Workflows and Pathways
Caption: General workflow for the extraction and purification of Ombuoside.
Caption: Known signaling pathways modulated by Ombuoside.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. New application of ombuoside in protecting auditory cells from cisplatin-induced ototoxicity via the apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. steviashantanu.com [steviashantanu.com]
